麦芽三糖

描述

蜜三糖,也称为蜜汁糖,是一种非还原性三糖。它由许多以植物汁液为食的昆虫,包括如松毛虫属(Cinara pilicornis)的蚜虫,通过酶反应产生。 这种化合物对这些昆虫有益,因为它通过降低其水势来减轻渗透压力的影响 。 蜜三糖是蜜露的重要组成部分,蜜露作为蚂蚁的引诱剂,并作为蜜蜂的食物 .

科学研究应用

蜜三糖在科学研究中有着广泛的应用:

代谢标记: 它被用于区分蜜三糖发酵微生物.

碳源: 它作为培养特定微生物的碳源.

工业应用: 它作为各种工业应用的冷冻保护剂或冷冻保护剂.

食品工业: 蜜三糖增强了食品工业的可食用性.

化妆品行业: 它被用作头发柔顺剂.

渔业和水产养殖: 蜜三糖在这些行业中提供保护和营养作用.

昆虫学研究: 它被用于研究生态位分化,昆虫寿命延长以及作为生物防治剂.

作用机制

蜜三糖主要通过与昆虫肠道菌群的相互作用发挥其作用。例如,在蜜蜂中,含有蜜三糖的蜂蜜会导致越冬期间的营养不良。 这是因为蜜蜂无法轻松消化蜜三糖,导致其在后肠中积聚并引起严重的肠道症状 。 在肺癌研究中,蜜三糖已显示出作为治疗剂的潜力,它通过抑制细胞增殖并影响 A549 细胞的表皮间质转化 .

生化分析

Biochemical Properties

D-(+)-Melezitose interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that certain strains of Bifidobacterium breve metabolize D-(+)-Melezitose among other oligosaccharides . The nature of these interactions is complex and involves a series of biochemical reactions.

Cellular Effects

D-(+)-Melezitose has been observed to cause malnutrition in overwintering honey bees . Bees fed with D-(+)-Melezitose showed increased food uptake, higher gut weights, and elevated mortality compared to bees fed a control diet . Moreover, severe disease symptoms, such as swollen abdomen, abdomen tipping, and impaired movement were observed in D-(+)-Melezitose-fed bees .

Molecular Mechanism

It is hypothesized that D-(+)-Melezitose cannot be easily digested by the host and may accumulate in the hindgut . This accumulation can cause severe intestinal symptoms and death of the bees, probably as a result of poor D-(+)-Melezitose metabolism capabilities in the intestinal microbiota .

Temporal Effects in Laboratory Settings

The effects of D-(+)-Melezitose over time in laboratory settings have been observed in studies involving honey bees . These studies have shown that the negative effects of D-(+)-Melezitose on honey bees increase over time, suggesting that D-(+)-Melezitose may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of D-(+)-Melezitose vary with different dosages in animal models. In studies involving honey bees, it was observed that bees fed with higher dosages of D-(+)-Melezitose showed increased mortality and more severe disease symptoms compared to bees fed lower dosages .

Metabolic Pathways

It is known that D-(+)-Melezitose is a major constituent of honeydew, which is composed of a higher variety of sugars and additional sugars with higher molecular weight compared to nectar .

Subcellular Localization

Given its biochemical properties and effects on honey bees, it is likely that D-(+)-Melezitose is localized in the gut of honey bees where it interacts with the intestinal microbiota .

准备方法

蜜三糖是由以植物汁液为食的昆虫通过酶促反应自然产生的 它可以被部分水解成葡萄糖和麦芽糖,后者是蔗糖的异构体 .

化学反应分析

蜜三糖经历几个化学反应,包括水解。 它可以被部分水解生成葡萄糖和麦芽糖 。由于其非还原性,该化合物不易发生氧化或还原反应。这些反应中常用的试剂包括酸和酶,它们促进水解过程。 这些反应的主要产物是葡萄糖和麦芽糖 .

相似化合物的比较

蜜三糖在三糖中是独一无二的,因为它是由以植物汁液为食的昆虫特异性产生的,并且它在减轻渗透压力的作用中起着作用。类似的化合物包括:

蔗糖: 麦芽糖的异构体,是蜜三糖的水解产物.

麦芽糖: 蔗糖的二糖异构体,由蜜三糖的部分水解产生.

蜜三糖因其在各个行业的特定生物学作用和应用而脱颖而出。

属性

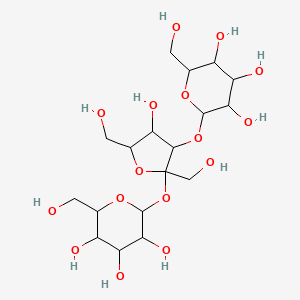

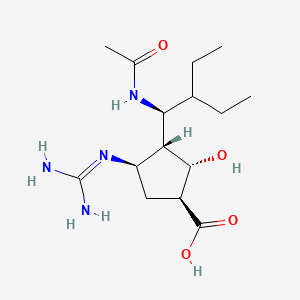

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIZNVHXZXRPDR-WSCXOGSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883458 | |

| Record name | Melezitose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melezitose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

597-12-6 | |

| Record name | (+)-Melezitose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melezitose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranoside, O-.alpha.-D-glucopyranosyl-(1.fwdarw.3)-.beta.-D-fructofuranosyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melezitose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melizitose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELEZITOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4T25QN29L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melezitose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 °C | |

| Record name | Melezitose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is melezitose and where is it found?

A1: Melezitose is a trisaccharide, a type of carbohydrate composed of three sugar units. It's commonly found in honeydew, a sugary excretion produced by certain phloem-feeding insects like aphids and scale insects. These insects produce melezitose from sucrose they ingest from plants. [, , , , , , ]

Q2: How does melezitose form in honeydew?

A2: While melezitose is absent in the plant phloem sap that these insects feed on, it is synthesized within the insect gut. The exact mechanism is still being researched, but studies have shown that isolated guts of certain aphid species can synthesize melezitose from sucrose. [, ]

Q3: What are the ecological roles of melezitose?

A3: Melezitose plays a significant role in the mutualistic relationship between aphids and ants. Melezitose in honeydew acts as a signal, attracting ants to tend and protect aphid colonies from predators and parasites. [, , ]

Q4: How do ants respond to melezitose compared to other sugars?

A4: Ants, particularly species like Lasius niger, show a strong preference for melezitose over other sugars like sucrose and glucose. [, ] This preference is thought to have evolved alongside the ant-aphid mutualism.

Q5: Can melezitose be harmful to honeybees?

A5: Yes, melezitose can be detrimental to honeybees. Honeydew honey, often rich in melezitose, is known to crystallize rapidly within the honeycomb, making it difficult for bees to access and consume. This can lead to starvation and death, especially during winter. [, ]

Q6: What is the mechanism behind melezitose's harmful effect on honeybees?

A6: Research suggests that melezitose is poorly digested by honeybees. [] This leads to its accumulation in the hindgut, potentially causing digestive problems and increased mortality, particularly when excretion is limited.

Q7: Does the host plant of the honeydew-producing insect influence melezitose content?

A7: Yes, studies have shown that the host plant can impact melezitose content in honeydew. For example, two aphid species (Chaitophorus populialbae and C. populeti) produced different levels of melezitose depending on whether they were feeding on Populus tremula or P. alba. []

Q8: Does the presence or absence of ants affect melezitose production in aphids?

A8: Yes, research indicates that ant attendance can influence melezitose production in some aphid species. For example, Chaitophorus populeti and C. populialbae produced lower melezitose levels when reared without ants. []

Q9: Are there other potential benefits for aphids synthesizing melezitose?

A9: Besides attracting ants, melezitose may help regulate gut osmolality in some aphid species. The production of melezitose from sucrose could lower the osmotic pressure within the aphid gut. []

Q10: Do any other insects besides aphids produce melezitose?

A10: Yes, studies have shown that the hymenopteran parasitoids Diadegma semiclausum and D. insulare can synthesize melezitose from sucrose. [] This finding has implications for using melezitose as a signature compound for honeydew consumption in ecological studies.

Q11: How does melezitose affect the longevity of parasitoids like Pseudacteon tricuspis?

A11: Interestingly, melezitose did not significantly increase the longevity of P. tricuspis compared to sugar-starved flies, while other sugars like fructose, glucose, sucrose, and trehalose did. This suggests that P. tricuspis might have limitations in digesting or metabolizing melezitose. []

Q12: What is the molecular formula and weight of melezitose?

A12: Melezitose has a molecular formula of C18H32O16 and a molecular weight of 504.44 g/mol. [, ]

Q13: Can melezitose be used as an osmoprotectant?

A13: While not as widely used as trehalose, research suggests that a structurally similar sugar, isomelezitose, derived from melezitose, can act as an osmoprotectant, enhancing the survival of beneficial microorganisms during drying and storage. This could be particularly useful in formulating biocontrol agents for agricultural applications. []

Q14: How does melezitose content change with plant age in willow aphids?

A14: Research on giant willow aphids (Tuberolachnus salignus) found that while melezitose was the most abundant sugar in their honeydew, its levels did not significantly differ between aphids feeding on 1-year old or 2-year old willow plants. []

Q15: Can melezitose be degraded by heat?

A15: Yes, melezitose can undergo thermochemical degradation when exposed to heat, but at a slower rate compared to trehalulose. [, ] This characteristic could potentially be exploited to reduce melezitose levels on cotton contaminated with honeydew.

Q16: What analytical techniques are used to identify and quantify melezitose?

A16: High-performance liquid chromatography (HPLC) is commonly employed to separate, identify, and quantify melezitose in various matrices, including honeydew, honey, and plant material. [, , , , ]

Q17: How do the physicochemical properties of melezitose affect its behavior in honey?

A17: Melezitose, with its higher molecular weight compared to other sugars like glucose and fructose, contributes to the rapid crystallization of honeydew honey. [] This crystallization can lead to problems for beekeepers as it makes the honey difficult to extract.

Q18: Can melezitose be used in the food industry?

A18: While melezitose itself is not commonly used as a food additive, its isomer, isomelezitose, shows potential as a prebiotic. Prebiotics are non-digestible food ingredients that promote the growth of beneficial gut bacteria. []

Q19: Can melezitose be used as a model compound in membrane separation studies?

A19: Yes, melezitose has been used in studies involving cation exchange membranes. Its hydrolysis, catalyzed by H+ ions loaded onto the membrane, produces fructose and melezitose, offering insights into membrane separation processes and kinetics. []

Q20: How does melezitose interact with sucrose phosphatase?

A20: Research has shown that melezitose can inhibit sucrose phosphatase activity in sugarcane. The inhibition is partially competitive, suggesting that melezitose might compete with sucrose for binding to the enzyme. []

Q21: Does melezitose affect the persistence of viruses in insects like Culicoides sonorensis?

A21: Studies on Culicoides sonorensis, a biting midge and a known vector of certain animal viruses, showed that melezitose did not significantly affect the persistence of bluetongue and epizootic hemorrhagic disease viruses. []

Q22: Can melezitose be used as an adjuvant in vaccines?

A22: Yes, derivatives of melezitose, particularly those substituted with fatty acid esters, have shown potential as adjuvants in vaccine formulations. Adjuvants are substances that enhance the immune response to a vaccine. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

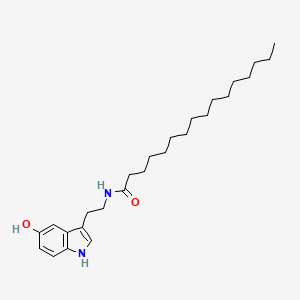

![6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one](/img/structure/B1663776.png)

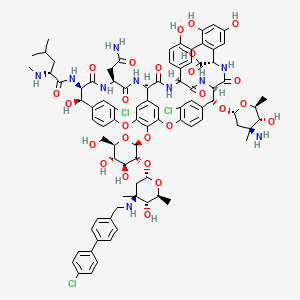

![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)

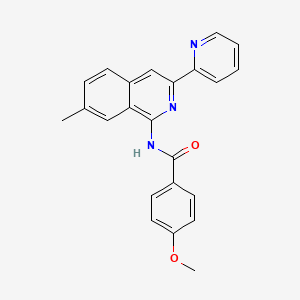

![12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE](/img/structure/B1663787.png)

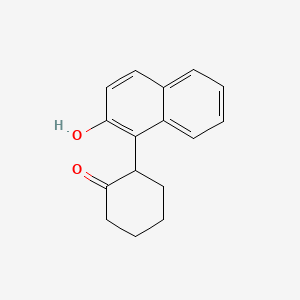

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)